molecular formula C17H18IN3O B10901271 2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-phenylmethylidene]propanohydrazide

2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-phenylmethylidene]propanohydrazide

Cat. No.: B10901271
M. Wt: 407.25 g/mol
InChI Key: BMIOOUONAFVNRR-YBFXNURJSA-N
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Description

2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide is a complex organic compound with the molecular formula C15H16IN3O2

Preparation Methods

The synthesis of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and propanohydrazide as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Synthetic Route: The 4-iodo-2-methylaniline is first reacted with propanohydrazide in the presence of a catalyst to form an intermediate compound.

Chemical Reactions Analysis

2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H18IN3O

Molecular Weight

407.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-iodo-2-methylanilino)propanamide

InChI

InChI=1S/C17H18IN3O/c1-12-10-15(18)8-9-16(12)20-13(2)17(22)21-19-11-14-6-4-3-5-7-14/h3-11,13,20H,1-2H3,(H,21,22)/b19-11+

InChI Key

BMIOOUONAFVNRR-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(C)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(C)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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